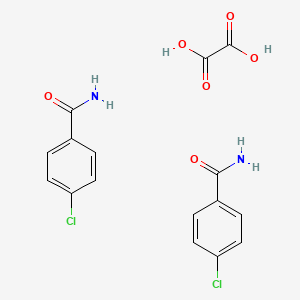
4-Chlorobenzamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzamide and oxalic acid are two distinct compounds that can form a co-crystal through supramolecular non-covalent interactions. 4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO, characterized by a benzene ring substituted with a chlorine atom and an amide group. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and occurrence in many plants and vegetables.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or an amine in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, rapid, and yields high purity products.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid.
Industrial Production Methods
The industrial production of 4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with ammonia or an amine at elevated temperatures. Oxalic acid is industrially produced by the oxidation of carbohydrates or ethylene glycol.
Analyse Des Réactions Chimiques
4-Chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with carboxylic acids to form amides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include Lewis acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chlorobenzamide and oxalic acid have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and in the formation of co-crystals.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
4-Chlorobenzamide can be compared with other benzamide derivatives, such as 4-methoxybenzamide, 4-nitrobenzamide, and 4-bromobenzamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of 4-chlorobenzamide lies in its specific chlorine substitution, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
928357-59-9 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O6 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
4-chlorobenzamide;oxalic acid |
InChI |
InChI=1S/2C7H6ClNO.C2H2O4/c2*8-6-3-1-5(2-4-6)7(9)10;3-1(4)2(5)6/h2*1-4H,(H2,9,10);(H,3,4)(H,5,6) |
Clé InChI |
RPTNXPDJQXJRAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)Cl.C1=CC(=CC=C1C(=O)N)Cl.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
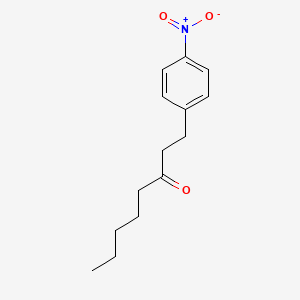
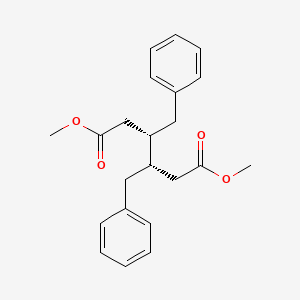
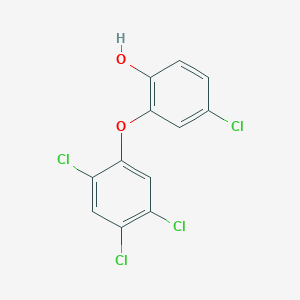

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
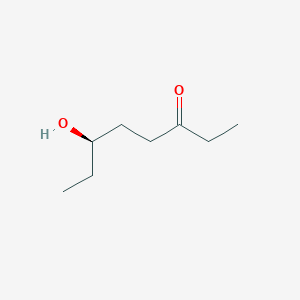
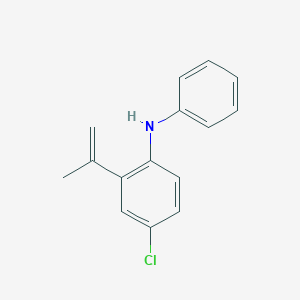
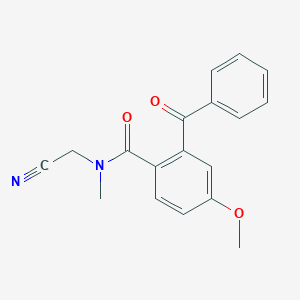
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)


